molecular formula C21H22ClN7O7 B1616902 N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide CAS No. 66693-27-4

N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide

Cat. No.: B1616902
CAS No.: 66693-27-4
M. Wt: 519.9 g/mol
InChI Key: BTZJHLSNGVJBBH-UHFFFAOYSA-N
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Description

N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide typically involves a multi-step process. The initial step often includes the nitration of a chlorinated aromatic compound to introduce nitro groups. This is followed by the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium ethoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modify the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its cyanoethoxy and methoxy groups, in particular, differentiate it from other similar compounds and contribute to its specific properties and uses .

Properties

CAS No.

66693-27-4

Molecular Formula

C21H22ClN7O7

Molecular Weight

519.9 g/mol

IUPAC Name

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]propanamide

InChI

InChI=1S/C21H22ClN7O7/c1-3-20(30)25-15-11-17(24-6-8-36-7-4-5-23)19(35-2)12-16(15)26-27-21-14(22)9-13(28(31)32)10-18(21)29(33)34/h9-12,24H,3-4,6-8H2,1-2H3,(H,25,30)

InChI Key

BTZJHLSNGVJBBH-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N

66693-27-4

Origin of Product

United States

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